2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Description
Introduction to 2-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Historical Context and Discovery
The compound was first synthesized in 2012 by Deodhar et al. during investigations into benzothiazole-based antimicrobial agents. Its development emerged from broader efforts to functionalize the benzothiazole core, a structure known for bioactivity in medicinal chemistry. Early synthetic routes utilized 2-amino-4-methylbenzothiazole, reacted with chloroacetyl chloride in benzene-triethylamine mixtures under controlled temperatures to yield the target acetamide. The discovery aligned with trends in heterocyclic chemistry, where chloroacetamide groups were introduced to enhance electrophilic reactivity for subsequent nucleophilic substitutions.
Nomenclature and Classification within Benzothiazole Acetamides
The IUPAC name, This compound , systematically describes its structure:
- Benzothiazole core : A fused bicyclic system comprising a benzene ring and a thiazole (1,3-thiazole).
- Substituents : A methyl group at position 4 of the benzene ring and a chloroacetamide group at position 2 of the thiazole.
It belongs to the N-arylacetamide subclass of benzothiazoles, distinguished by the acetamide linkage at the thiazole’s nitrogen. Related derivatives include N-benzyl and N-alkyl variants, which modify solubility and target affinity.
Table 1: Key Nomenclature and Classification Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 3323-85-1 | |
| IUPAC Name | This compound | |
| Molecular Formula | $$ \text{C}{10}\text{H}9\text{ClN}_2\text{OS} $$ | |
| Class | Benzothiazole acetamides |
Chemical Identity and Structural Features
The compound’s structure (Fig. 1) combines a planar benzothiazole system with a flexible chloroacetamide side chain:
- Benzothiazole core : The benzene and thiazole rings are coplanar, with bond lengths consistent with aromatic conjugation (C–S: 1.74 Å, C–N: 1.32 Å).
- Substituents :
Fig. 1 : Structural diagram of this compound.
$$
\begin{chemfig}
6((=O)-N(-[::60]C(Cl)=O)-6(-S-=N(-[::60]CH_3)-=))
\end{chemfig}
$$
Spectroscopic characterization includes:
Physicochemical Properties and Characterization
Table 2: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 240.71 g/mol | |
| Density | 1.441 g/cm³ | |
| logP | 3.43 | |
| Polar Surface Area | 73.72 Ų | |
| Solubility | Soluble in DCM, ethanol; insoluble in water |
Thermal Stability : Decomposes above 200°C without melting, consistent with aromatic acetamides.
Spectroscopic Data :
- Mass Spectrometry : Molecular ion peak at m/z 240.012 (M$$ ^+ $$).
- X-ray Diffraction : Monoclinic crystal system (analogous benzothiazoles).
The compound’s stability in anhydrous organic solvents facilitates its use in Suzuki couplings and nucleophilic substitutions, key to synthesizing bioactive derivatives. Its low aqueous solubility limits applications in polar media, necessitating organic-aqueous emulsions for biological assays.
Properties
IUPAC Name |
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-3-2-4-7-9(6)13-10(15-7)12-8(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLMDKGZDZIWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354379 | |
| Record name | 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3323-85-1 | |
| Record name | 2-Chloro-N-(4-methyl-2-benzothiazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3323-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the acylation of 4-methyl-1,3-benzothiazol-2-amine with chloroacetyl chloride . This reaction forms the amide bond linking the benzothiazole moiety to the chloroacetyl group.
Preparation Method: Acylation of 4-methyl-1,3-benzothiazol-2-amine with Chloroacetyl Chloride
-
- 4-methyl-1,3-benzothiazol-2-amine (aromatic amine)
- Chloroacetyl chloride (acylating agent)
- Triethylamine (base)
- Dry dichloromethane (solvent)
-
- The amine (e.g., 10 mmol) is dissolved in dry dichloromethane (50 mL).
- Triethylamine (13 mmol) is added to the solution to neutralize the HCl formed during acylation.
- The mixture is cooled in an ice-water bath (0–5 °C) to control the exothermic reaction.
- Chloroacetyl chloride (11 mmol) dissolved in a small volume of dry dichloromethane is added dropwise slowly under stirring.
- After complete addition, the reaction mixture is stirred for 1 hour at room temperature (approximately 20 °C).
-
- The reaction mixture is diluted with dichloromethane (50 mL).
- Washed with saturated saline solution to remove inorganic impurities.
- The organic phase is dried over anhydrous sodium sulfate (Na2SO4).
- Solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by column chromatography to afford the pure this compound.
Yield and Physical Properties:
- Yield: Approximately 92%
- Product: Colorless crystalline solid
- Melting Point: 128–129 °C
- IR Peaks (KBr): 3185, 3053, 1653, 1578, 1380 cm⁻¹ (indicative of amide N-H, aromatic C-H, and carbonyl groups)
This method has been reported in patent literature and chemical synthesis databases, confirming its robustness and reproducibility.
Alternative Preparation Using Benzene as Solvent
In some studies, the synthesis has been performed by reacting 2-amino-4-methylbenzothiazole with chloroacetyl chloride in dry benzene instead of dichloromethane:
- The amine is dissolved in dry benzene.
- Chloroacetyl chloride is added at 0–5 °C.
- The reaction mixture is refluxed for several hours to complete the reaction.
- After completion, the product is isolated by standard workup procedures including washing, drying, and recrystallization.
This method yields 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide analogously, suggesting solvent choice can be adapted based on laboratory availability and scale.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dry dichloromethane or benzene | Dry solvents prevent hydrolysis |
| Temperature | 0–5 °C during addition | Controls exothermic reaction |
| Reaction time | 1 hour stirring at room temp | Ensures complete acylation |
| Base | Triethylamine (1.3 eq) | Neutralizes HCl formed |
| Workup | Saturated saline wash, drying over Na2SO4 | Removes inorganic salts and moisture |
| Purification | Column chromatography | Yields pure crystalline product |
| Yield | ~90–92% | High efficiency reported |
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Confirms amide formation by characteristic N-H stretching (~3185 cm⁻¹) and carbonyl stretching (~1650 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra show signals for aromatic protons, methyl group on benzothiazole, and amide NH proton.
- Melting Point: Sharp melting point around 128–129 °C indicates purity.
- Elemental Analysis: Matches calculated values for C, H, N, O, and S, confirming correct molecular composition.
Summary Table of Preparation Methods
Research Findings and Notes
- The reaction is a classic nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
- Use of triethylamine is critical to trap HCl and prevent side reactions.
- Cooling during addition controls reaction rate and suppresses side products.
- Purification by chromatography or recrystallization ensures high purity, essential for subsequent biological or synthetic applications.
- The synthetic methods are scalable and have been adapted for related benzothiazole derivatives, indicating versatility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research indicates that compounds with a benzothiazole core, including 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, exhibit notable antibacterial properties. They have shown effectiveness against various bacterial strains such as Staphylococcus aureus and other Gram-positive bacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes, which disrupts cell wall synthesis and leads to cell death .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies suggest that derivatives of benzothiazole can induce apoptosis in cancer cells and inhibit tumor growth. The ability to interact with specific cellular targets enhances its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chloro substituent and the benzothiazole ring are critical for its interaction with biological targets. Comparative studies with similar compounds reveal that modifications in the structure can significantly alter their potency and spectrum of activity .
| Compound Name | Structure Highlights | Biological Activity | Unique Features |
|---|---|---|---|
| N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | Chloro substituent on a different position | Antibacterial | Lacks the benzyl moiety |
| Benzothiazole derivatives | Varying substituents on the benzothiazole ring | Antimicrobial | Often less potent than N-benzyl derivatives |
| 4-Methylbenzothiazole | Simple methyl substitution on benzothiazole | Limited biological activity | No acetamide or chloro groups |
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various benzothiazole derivatives, this compound was tested against multiple bacterial strains. The results demonstrated significant inhibition zones against E. coli and S. aureus, indicating its potential as an effective antibacterial agent .
Case Study 2: Anticancer Activity
A series of experiments focused on the anticancer properties of this compound revealed that it effectively inhibited the proliferation of several cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomerism and Substituent Effects
- 6-Ethoxy substitution: 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide (CAS: 3268-74-4) replaces the 4-methyl group with a bulkier ethoxy group at the 6-position.
- 6-Thiocyanate substitution : In 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, the thiocyanate group introduces a reactive sulfur atom, enabling further derivatization (e.g., coupling with thiazolidinediones) . This contrasts with the inert methyl group in the target compound.
Methyl vs. Halogen Substituents
- 4-Chloro substitution : N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (CAS: Unspecified) features a chlorine atom at the 4-position instead of methyl. Chlorine’s electron-withdrawing nature may reduce electron density on the benzothiazole ring, affecting intermolecular interactions (e.g., hydrogen bonding or π-stacking) critical for crystal packing .
Variations in the Acetamide Moiety
Chloro vs. Piperazine Substitution
Aryl Substituents
- Phenyl and substituted phenyl groups : Compounds like 2-chloro-N-(4-phenylthiazol-2-yl)acetamide and 2-chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]acetamide exhibit extended aromatic systems, which may improve stacking interactions with hydrophobic enzyme pockets but reduce metabolic stability .
Anticancer Potential
- The target compound’s methyl group may enhance cytotoxicity compared to non-methylated analogs. For instance, N-(benzo[d]thiazol-2-yl)-2-chloroacetamide (lacking the 4-methyl group) showed moderate antiproliferative activity in cancer cell lines, suggesting that methyl substitution could optimize bioactivity .
- Mechanistic insights : Molecular docking studies indicate that the chloroacetamide moiety interacts with cysteine residues in target enzymes, facilitating alkylation and inhibition .
Antimicrobial Efficacy
- Benzothiazoles with electron-withdrawing groups (e.g., nitro or chloro) exhibit stronger antibacterial effects. The 4-methyl group in the target compound may balance lipophilicity and solubility, improving bioavailability over highly polar derivatives .
Crystallography and Stability
- Crystal structures of analogs (e.g., N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide) reveal dihedral angles between benzothiazole and substituent planes (~79°), influencing packing via hydrogen bonds and π-stacking . The 4-methyl group in the target compound likely alters these angles, affecting solubility and stability.
Biological Activity
2-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and anticancer effects, as well as its synthesis and structure-activity relationships.
- Molecular Formula : C₁₀H₉ClN₂OS
- Molecular Weight : 240.71 g/mol
- CAS Number : 3323-85-1
Antibacterial Activity
Research indicates that compounds with a benzothiazole core, including this compound, exhibit promising antibacterial properties. Studies have shown that derivatives of benzothiazole can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus .
Table 1: Antibacterial Activity Against Various Strains
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| N-benzyl derivatives | E. coli | 12 | |
| Other benzothiazole derivatives | Bacillus subtilis | 14 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies suggest that it may possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to benzothiazole have shown activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 22.96 | |
| N-benzyl derivatives | HCT-116 | 6.90 | |
| Other benzothiazole derivatives | MCF-7 | >30 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the presence of the benzothiazole moiety contributes to its ability to interact with biological targets effectively.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications in the functional groups attached to the benzothiazole ring can significantly influence both antibacterial and anticancer activities. For example, electron-withdrawing groups have been shown to enhance cytotoxicity against cancer cell lines .
Synthesis Pathways
The synthesis of this compound involves several steps:
- Formation of Benzothiazole Core : The initial step typically involves the condensation of appropriate precursors to form the benzothiazole structure.
- Chlorination : Chlorination is performed to introduce the chloro substituent at the desired position.
- Acetamide Formation : Finally, acetamide is introduced through reaction with acetic anhydride or similar reagents.
Case Studies
Recent studies have highlighted the efficacy of benzothiazole derivatives in both in vitro and in vivo models:
- A study demonstrated that a related compound showed significant inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-methyl-1,3-benzothiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane or DMF. The reaction is stirred at room temperature for 3–24 hours, followed by purification via recrystallization (ethanol or ethanol-DMF mixtures) .
- Key Considerations : Catalytic KI may enhance reactivity in DMF-based systems, and stoichiometric control of chloroacetyl chloride is critical to avoid side products .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Techniques :
- NMR/IR : Confirms amide bond formation and substituent positions via characteristic peaks (e.g., ~1680 cm⁻¹ for C=O in IR; δ 4.2–4.5 ppm for CH₂Cl in ¹H NMR) .
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). SHELX programs (e.g., SHELXL) are widely used for refinement, with data collected at low temperatures (e.g., 173 K) to minimize thermal motion artifacts .
Q. What are common intermediates in derivatizing this compound for biological studies?
- Key Intermediates :
- 2-Chloroacetamide derivatives : Serve as precursors for S-alkylation or nucleophilic substitution with heterocycles (e.g., piperidine, thiazoles) .
- Functionalized benzothiazoles : Modifications at the 4-methyl or acetamide group enable tuning of bioactivity .
Advanced Questions
Q. How does crystallographic analysis inform the compound’s supramolecular interactions?
- Insights : X-ray structures reveal dihedral angles (e.g., 79.3° between benzothiazole and aryl planes) and hydrogen-bonding networks (O–H⋯N, N–H⋯O) that stabilize crystal packing. Weak interactions (C–H⋯O, π-π stacking) further contribute to lattice stability .
- Experimental Design : High-resolution data (R factor < 0.05) and anisotropic refinement of non-H atoms are critical. Water molecules in the lattice require careful isotropic modeling .
Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?
- Approach :
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the benzothiazole 4-position enhances enzyme inhibition (e.g., carbonic anhydrase isoforms) .
- Heterocyclic appendages : Piperidine or thiazole moieties improve solubility and target engagement .
- Validation : Docking studies and IC₅₀ assays against isoforms (e.g., CA II, XII) quantify selectivity .
Q. How can reaction conditions be optimized for scalable synthesis?
- Parameters :
- Solvent : DMF or dioxane improves yield over dichloromethane due to better solubility of intermediates .
- Temperature : Room temperature suffices for amide bond formation, but heating (50–60°C) accelerates S-alkylation .
Q. How are contradictions in spectral or crystallographic data resolved?
- Case Example : Discrepancies in NMR peak assignments (e.g., overlapping CH₂Cl signals) are addressed via 2D techniques (COSY, HSQC) .
- Crystallographic Ambiguities : SHELXL’s TWIN and BASF commands model disorder or twinning, while Hirshfeld surface analysis validates intermolecular interactions .
Q. What computational methods predict the compound’s reactivity and target binding?
- Tools :
- DFT calculations : Optimize geometry and predict electrostatic potential surfaces for nucleophilic attack sites .
- Molecular docking (AutoDock, Glide) : Simulate binding to targets (e.g., carbonic anhydrase) using crystal structures (PDB: 3KS3) .
- Validation : MD simulations (50–100 ns) assess binding stability and hydration effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
